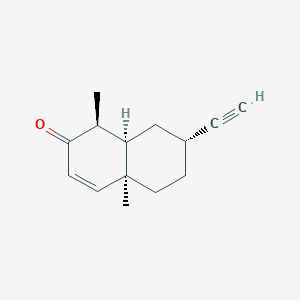
Chamaecynone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chamaecynone, also known as this compound, is a useful research compound. Its molecular formula is C14H18O and its molecular weight is 202.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Applications
Chamaecynone exhibits a range of biological activities that make it a candidate for medicinal applications:
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance, research has shown that extracts containing this compound can induce apoptosis in cancer cell lines, such as HCT116 human colorectal cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways, suggesting its potential as a therapeutic agent in cancer treatment .
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential use in developing new antimicrobial agents .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which can be beneficial in treating inflammatory diseases. Research indicates that this compound can inhibit pro-inflammatory cytokines, providing a basis for its use in managing conditions like arthritis and other inflammatory disorders .
| Application | Effect | Study Reference |
|---|---|---|
| Anticancer | Induces apoptosis in HCT116 cells | |
| Antimicrobial | Effective against MRSA | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Agricultural Applications
This compound's properties extend into agriculture, particularly in pest control:
Insect Repellent
Research has indicated that compounds extracted from Chamaecyparis species, including this compound, possess insect-repellent properties. This could lead to the development of eco-friendly pest control solutions that are less harmful to humans and beneficial insects compared to synthetic pesticides .
Plant Growth Promotion
Certain studies suggest that essential oils containing this compound can enhance plant growth by promoting root development and increasing resistance to pathogens. This application could be vital for sustainable agricultural practices .
| Agricultural Application | Effect | Study Reference |
|---|---|---|
| Insect Repellent | Eco-friendly pest control | |
| Plant Growth Promotion | Enhances root development |
Cosmetic Applications
This compound is increasingly being incorporated into cosmetic formulations due to its beneficial properties:
Skin Care Products
The anti-inflammatory and antimicrobial properties of this compound make it suitable for inclusion in skin care products aimed at treating acne and other skin conditions. Its ability to reduce inflammation can help soothe irritated skin and prevent bacterial infections .
Hair Care Products
Research has shown that essential oils containing this compound can promote hair growth by stimulating vascular endothelial growth factor (VEGF) expression, which is crucial for hair follicle development .
| Cosmetic Application | Effect | Study Reference |
|---|---|---|
| Skin Care | Treats acne and soothes irritation | |
| Hair Care | Promotes hair growth |
Case Study 1: Anticancer Properties
A detailed investigation into the effects of this compound on HCT116 cells revealed that treatment with this compound resulted in significant cell death through apoptosis pathways. The study utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic markers .
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that this compound effectively inhibited the growth of MRSA strains, providing a promising avenue for new antibiotic formulations. The study employed disk diffusion methods to assess antimicrobial activity against various bacterial strains .
特性
CAS番号 |
10208-54-5 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC名 |
(1S,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C14H18O/c1-4-11-5-7-14(3)8-6-13(15)10(2)12(14)9-11/h1,6,8,10-12H,5,7,9H2,2-3H3/t10-,11+,12+,14-/m0/s1 |
InChIキー |
WLJJVPSVSROSLC-SFTQSGBHSA-N |
SMILES |
CC1C2CC(CCC2(C=CC1=O)C)C#C |
異性体SMILES |
C[C@H]1[C@H]2C[C@@H](CC[C@]2(C=CC1=O)C)C#C |
正規SMILES |
CC1C2CC(CCC2(C=CC1=O)C)C#C |
同義語 |
chamaecynone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















